molecular formula C14H20N2O B1210345 (-)-Esermethole

(-)-Esermethole

Cat. No.: B1210345
M. Wt: 232.32 g/mol
InChI Key: WKJDLYATGMSVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Esermethole is a chemical compound derived from eseroline, which itself is a metabolite of physostigmine. Physostigmine is an alkaloid isolated from the Calabar bean and is known for its acetylcholinesterase inhibitory properties. This compound, like its parent compound, exhibits interesting pharmacological properties, including opioid-like effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethers, including eseroline, methyl ether, can be achieved through several methods. One of the most common methods is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the use of silver oxide (Ag_2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Industrial Production Methods: Industrial production of simple symmetrical ethers, such as diethyl ether, is often carried out by the sulfuric-acid-catalyzed reaction of alcohols. This method, however, is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Chemical Reactions Analysis

Types of Reactions: (-)-Esermethole, like other ethers, undergoes several types of chemical reactions. The most common reaction is the cleavage of the C–O bond using strong acids. This reaction involves the protonation of the ether oxygen, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 reaction mechanisms .

Common Reagents and Conditions: The acidic cleavage of ethers typically uses aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI), but not hydrochloric acid (HCl). The reaction conditions depend on the type of substituents attached to the ether .

Major Products Formed: The major products formed from the acidic cleavage of ethers are alcohols and alkyl halides. For example, the cleavage of an aryl alkyl ether will produce a phenol and an alkyl halide .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds: Similar compounds to eseroline, methyl ether include other ethers such as diethyl ether, dimethyl ether, and anisole (methyl phenyl ether). These compounds share the ether functional group but differ in their alkyl or aryl substituents .

Uniqueness: What sets eseroline, methyl ether apart from other ethers is its pharmacological activity. While many ethers are relatively inert and used primarily as solvents, eseroline, methyl ether exhibits significant biological activity due to its interaction with opioid receptors and acetylcholinesterase .

Properties

IUPAC Name

7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14-7-8-15(2)13(14)16(3)12-6-5-10(17-4)9-11(12)14/h5-6,9,13H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJDLYATGMSVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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